2-(4-chloro-9-oxo-12-propan-2-yl-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)-N-(3-hydroxy-3-methylcyclobutyl)acetamide
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Overview
Description
2-(4-chloro-9-oxo-12-propan-2-yl-5-thia-1,10,11-triazatricyclo[64002,6]dodeca-2(6),3,7,11-tetraen-10-yl)-N-(3-hydroxy-3-methylcyclobutyl)acetamide is a complex organic compound with a unique structure that includes a triazatricyclo framework, a chloro substituent, and a cyclobutyl acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-9-oxo-12-propan-2-yl-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)-N-(3-hydroxy-3-methylcyclobutyl)acetamide typically involves multiple steps. The initial step often includes the formation of the triazatricyclo framework through a series of cyclization reactions. The chloro substituent is introduced via chlorination, and the cyclobutyl acetamide group is attached through amide bond formation. Specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance efficiency and scalability. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-9-oxo-12-propan-2-yl-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)-N-(3-hydroxy-3-methylcyclobutyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro substituent can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
2-(4-chloro-9-oxo-12-propan-2-yl-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)-N-(3-hydroxy-3-methylcyclobutyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chloro-9-oxo-12-propan-2-yl-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)-N-(3-hydroxy-3-methylcyclobutyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-9-oxo-12-methyl-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)-N-(3-hydroxy-3-methylcyclobutyl)acetamide
- 2-(4-chloro-9-oxo-12-ethyl-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)-N-(3-hydroxy-3-methylcyclobutyl)acetamide
Uniqueness
The uniqueness of 2-(4-chloro-9-oxo-12-propan-2-yl-5-thia-1,10,11-triazatricyclo[64002,6]dodeca-2(6),3,7,11-tetraen-10-yl)-N-(3-hydroxy-3-methylcyclobutyl)acetamide lies in its specific substituents and the resulting biological activity
Properties
Molecular Formula |
C18H21ClN4O3S |
---|---|
Molecular Weight |
408.9 g/mol |
IUPAC Name |
2-(4-chloro-9-oxo-12-propan-2-yl-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)-N-(3-hydroxy-3-methylcyclobutyl)acetamide |
InChI |
InChI=1S/C18H21ClN4O3S/c1-9(2)16-21-22(8-15(24)20-10-6-18(3,26)7-10)17(25)12-4-13-11(23(12)16)5-14(19)27-13/h4-5,9-10,26H,6-8H2,1-3H3,(H,20,24) |
InChI Key |
QFKKLCOEZCSZOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=O)C2=CC3=C(N21)C=C(S3)Cl)CC(=O)NC4CC(C4)(C)O |
Origin of Product |
United States |
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